molecular formula C19H20N2O6S B10969020 (2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid

(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid

Cat. No.: B10969020
M. Wt: 404.4 g/mol
InChI Key: HZLAHKXXCNRPKW-UHFFFAOYSA-N
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Description

2-(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHOXY)ACETIC ACID is a complex organic compound with a unique structure that includes an isoquinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)anilino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C19H20N2O6S/c22-18(12-27-13-19(23)24)20-16-5-7-17(8-6-16)28(25,26)21-10-9-14-3-1-2-4-15(14)11-21/h1-8H,9-13H2,(H,20,22)(H,23,24)

InChI Key

HZLAHKXXCNRPKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoquinoline ring, followed by sulfonylation and subsequent coupling with an aniline derivative. The final step involves the introduction of the acetic acid moiety through esterification or amidation reactions. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHOXY)ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2(1H)-pyridones: These compounds share a similar structural motif and exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds also have significant biological activity and are used in similar research applications.

    Imidazole Containing Compounds: These compounds are known for their therapeutic potential and are structurally related to the isoquinoline moiety.

Uniqueness

2-(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHOXY)ACETIC ACID is unique due to its specific combination of functional groups and the presence of the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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